molecular formula C13H22N2OS B14775068 2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide

2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide

Cat. No.: B14775068
M. Wt: 254.39 g/mol
InChI Key: IPYIJVBTJTVNIP-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide is a complex organic compound that features a thiophene ring, an amide group, and an amino group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .

Scientific Research Applications

2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N2OS

Molecular Weight

254.39 g/mol

IUPAC Name

2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide

InChI

InChI=1S/C13H22N2OS/c1-9(2)12(14)13(16)15(10(3)4)7-11-5-6-17-8-11/h5-6,8-10,12H,7,14H2,1-4H3

InChI Key

IPYIJVBTJTVNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CSC=C1)C(C)C)N

Origin of Product

United States

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